molecular formula C8H8N6OS B11727398 5-amino-N'-[(thiophen-2-yl)methylidene]-1H-1,2,4-triazole-3-carbohydrazide

5-amino-N'-[(thiophen-2-yl)methylidene]-1H-1,2,4-triazole-3-carbohydrazide

Cat. No.: B11727398
M. Wt: 236.26 g/mol
InChI Key: XPFKFFGMFPHBNI-UHFFFAOYSA-N
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Description

5-amino-N’-[(thiophen-2-yl)methylidene]-1H-1,2,4-triazole-3-carbohydrazide is a compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N’-[(thiophen-2-yl)methylidene]-1H-1,2,4-triazole-3-carbohydrazide typically involves the reaction of 5-amino-1H-1,2,4-triazole-3-carbohydrazide with thiophene-2-carbaldehyde under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid, to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-N’-[(thiophen-2-yl)methylidene]-1H-1,2,4-triazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or hydrazides. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 5-amino-N’-[(thiophen-2-yl)methylidene]-1H-1,2,4-triazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to interfere with the synthesis of essential biomolecules in microorganisms. In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1H-1,2,4-triazole-3-carbohydrazide: A precursor to the compound , with similar biological activities.

    Thiophene-2-carbaldehyde: Another precursor, known for its use in synthesizing various thiophene derivatives.

    1,2,4-triazole derivatives: A broad class of compounds with diverse biological activities, including antifungal, antibacterial, and anticancer properties.

Uniqueness

5-amino-N’-[(thiophen-2-yl)methylidene]-1H-1,2,4-triazole-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a versatile building block for synthesizing more complex molecules make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H8N6OS

Molecular Weight

236.26 g/mol

IUPAC Name

3-amino-N-(thiophen-2-ylmethylideneamino)-1H-1,2,4-triazole-5-carboxamide

InChI

InChI=1S/C8H8N6OS/c9-8-11-6(12-14-8)7(15)13-10-4-5-2-1-3-16-5/h1-4H,(H,13,15)(H3,9,11,12,14)

InChI Key

XPFKFFGMFPHBNI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)C2=NC(=NN2)N

Origin of Product

United States

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